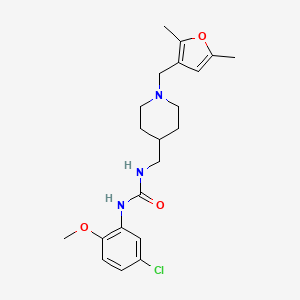
1-(5-Chloro-2-methoxyphenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C21H28ClN3O3 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Chloro-2-methoxyphenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of malaria. This article focuses on its synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to form the urea moiety. The reaction conditions often involve mild temperatures and the use of catalysts such as copper(I) to facilitate the formation of the desired product.
Antimalarial Activity
Recent studies have shown that urea derivatives, including this compound, exhibit significant antimalarial activity. For instance, a series of urea-substituted compounds were evaluated against Plasmodium falciparum, with IC50 values ranging from 0.09 to 7.2 μM. The most active derivatives demonstrated sub-micromolar potency, with selectivity indices (SI) indicating favorable profiles for further development .
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 1 | 0.09 | 54 |
| 2 | 0.47 | 20 |
| 3 | 0.22 | 55 |
Cytotoxicity
The cytotoxic effects of these compounds were assessed using HepG2 cell lines, demonstrating that while some compounds exhibited potent antimalarial activity, they also maintained a degree of selectivity towards mammalian cells. For example, derivatives with urea substitutions showed lower cytotoxicity compared to their counterparts .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the 3-position of the urea significantly enhance biological activity. The presence of polar substituents and H-bond donors/acceptors was found to improve both solubility and potency against malaria . The incorporation of specific groups such as indazole or benzimidazole at the aniline position also contributed positively to the overall activity.
The proposed mechanism involves the inhibition of specific enzymes crucial for the survival and replication of Plasmodium species. Molecular docking studies suggest that these compounds may interact with key residues in the ATP binding site of target proteins, forming hydrogen bonds that stabilize their binding .
Case Studies
In one notable study, a library of phenylurea substituted compounds was synthesized and screened for antimalarial activity. The results indicated that certain modifications led to improved potency and selectivity, paving the way for further optimization in drug development . Additionally, compounds with higher lipophilicity were correlated with better activity profiles but also presented challenges in solubility and permeability.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-23-21(26)24-19-11-18(22)4-5-20(19)27-3/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLNSUAIGPLAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













